Dehydroretinaldehyde

Beschreibung

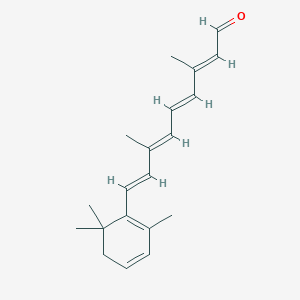

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVWXUULMZJKD-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878517 | |

| Record name | 3-Dehydroretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-87-7 | |

| Record name | Dehydroretinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dehydroretinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dehydroretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroretinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEHYDRORETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV8T003XO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 - 78 °C | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Role of 3,4-Dehydroretinaldehyde in the Visual Cycle

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The perception of light in vertebrate vision is initiated by the photoisomerization of a chromophore, typically 11-cis-retinal (derived from vitamin A₁), bound to an opsin protein. However, a significant portion of vertebrates, particularly those in aquatic environments, utilize an alternative chromophore: 11-cis-3,4-dehydroretinal (or 3,4-didehydroretinal), derived from vitamin A₂. This technical guide provides a comprehensive overview of the role of 3,4-dehydroretinaldehyde (the aldehyde form, hereafter referred to as A₂ retinal) in the visual cycle. We will explore the enzymatic basis for its production, its integration into the canonical retinoid cycle, and its primary function in spectral tuning. The guide details the molecular mechanisms by which A₂ retinal red-shifts the absorption spectra of visual pigments, the physiological trade-offs associated with its use, and its ecological significance as a key mechanism for sensory adaptation. Furthermore, we provide detailed experimental protocols for the analysis of A₂ retinoids and the in vitro reconstitution of A₂-based visual pigments, and discuss modern applications of this unique chromophore in the field of optogenetics.

Chapter 1: The Canonical Vertebrate Visual Cycle (A₁ Pathway)

To appreciate the role of A₂ retinal, one must first understand the canonical visual cycle that regenerates the 11-cis-retinal (A₁) chromophore. This process is a series of enzymatic reactions that occur between the photoreceptor outer segments (POS) and the retinal pigment epithelium (RPE).[1][2]

-

Photoisomerization: Vision is initiated when a photon strikes a visual pigment (e.g., rhodopsin) in the POS, causing the isomerization of the 11-cis-retinal chromophore to all-trans-retinal.[3] This conformational change activates the opsin, triggering the phototransduction cascade.[4]

-

Reduction: The all-trans-retinal is released from the opsin and reduced to all-trans-retinol by retinol dehydrogenases (RDHs), such as RDH8, located in the photoreceptors.[1][5]

-

Transport to RPE: All-trans-retinol is transported from the POS to the RPE.

-

Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies the all-trans-retinol to form an all-trans-retinyl ester.[3][5] These esters serve as the primary storage form of vitamin A in the eye.

-

Isomerization: The key enzymatic step is performed by the RPE-specific 65 kDa protein (RPE65), which functions as an isomerohydrolase.[3][6] It converts the all-trans-retinyl esters into 11-cis-retinol.

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-specific RDHs, such as RDH5.[5][7]

-

Transport to POS: The newly regenerated 11-cis-retinal is transported back to the photoreceptor outer segments, where it can combine with an apo-opsin to form a new, light-sensitive visual pigment, thus completing the cycle.

This cycle is fundamental for sustaining vision by ensuring a constant supply of the light-sensitive 11-cis-retinal chromophore.[2]

Chapter 2: 3,4-Dehydroretinaldehyde (A₂): A Molecular Variant for Spectral Plasticity

3,4-dehydroretinaldehyde (A₂ retinal) is an analogue of retinal (A₁) distinguished by an additional carbon-carbon double bond in its β-ionone ring.[8] This seemingly minor structural modification has profound consequences for the spectral properties of visual pigments. Visual pigments that utilize A₂ retinal are known as porphyropsins , in contrast to the A₁-based rhodopsins .

The synthesis of A₂ retinal from A₁ is catalyzed by a single enzyme: Cyp27c1 , a member of the cytochrome P450 family.[4][9][10] This enzyme, located in the RPE, acts as a desaturase, introducing a double bond into the 3 and 4 positions of the β-ionone ring of vitamin A₁.[4][10] It can act on all-trans-retinol, all-trans-retinal, and other vitamin A₁ congeners to produce their corresponding vitamin A₂ forms.[4][10] The expression of Cyp27c1 is the critical determinant of whether an animal's visual system can utilize the A₂ chromophore.[4][8]

Chapter 3: The A₂-Based Visual Cycle and A₁/A₂ Interchange

Organisms that use A₂ retinal do not possess a completely separate visual cycle. Instead, the A₂ pathway is integrated into the canonical A₁ cycle through the action of Cyp27c1.

-

A₁ to A₂ Conversion: Vitamin A₁ (retinol) enters the RPE from circulation or from the photoreceptors. Here, Cyp27c1 converts a portion of the vitamin A₁ pool into vitamin A₂ (3,4-dehydroretinol).[4][8][11]

-

Processing by Cycle Enzymes: This newly synthesized vitamin A₂ then serves as a substrate for the same enzymes of the canonical visual cycle. LRAT esterifies it, RPE65 isomerizes it to 11-cis-3,4-dehydroretinol, and RDHs oxidize it to 11-cis-3,4-dehydroretinal (A₂ retinal).[3][5][8]

-

Chromophore Supply: The RPE can thus supply the photoreceptors with a mixture of 11-cis-retinal (A₁) and 11-cis-dehydroretinal (A₂).

The ratio of A₁ to A₂ chromophores in the photoreceptors is not fixed; it can be dynamically modulated by regulating the expression of the cyp27c1 gene.[8][12] This allows for a remarkable degree of sensory plasticity, enabling an animal to tune its visual sensitivity in response to environmental or physiological cues, such as changes in ambient light or hormonal signals.[12][13]

Chapter 4: The Primary Role of 3,4-Dehydroretinaldehyde: Spectral Tuning

The central role of A₂ retinal is to shift the spectral sensitivity of visual pigments toward longer wavelengths (a bathochromic or red-shift).[8][11]

Mechanism of the Red-Shift

The color of light a visual pigment absorbs is determined by the energy gap between the ground state and the first electronically excited state of its chromophore. The additional double bond in the β-ionone ring of A₂ retinal extends the π-conjugated system of the molecule. This delocalization of electrons lowers the energy of the excited state, thereby reducing the energy required for photoexcitation. A lower excitation energy corresponds to the absorption of lower-energy photons, which have longer wavelengths.[14][15] The protein environment of the opsin further refines this absorption maximum (λmax), but the foundational shift is dictated by the chromophore's structure.[16]

Quantitative Effects & Physiological Consequences

Replacing A₁ with A₂ retinal in a given opsin induces several predictable changes, summarized in the table below. The primary effect is a significant red-shift in the λmax. The magnitude of this shift is not constant; it is generally larger for pigments that already absorb at longer wavelengths.[14] For example, in rod pigments absorbing around 500 nm, the shift is typically 20-40 nm, but in red-sensitive cone pigments, it can be as large as 70 nm.[14]

However, this enhanced red-sensitivity comes at a cost. A₂-based porphyropsins are less stable, exhibiting higher rates of thermal isomerization, which contributes to increased "dark noise" in the photoreceptor.[8][11][12] They also have a lower photosensitivity compared to their A₁ counterparts.[8][11][12]

| Property | A₁ Pigment (Rhodopsin) | A₂ Pigment (Porphyropsin) | Consequence of A₁ → A₂ Switch |

| Chromophore | 11-cis-retinal | 11-cis-3,4-dehydroretinal | Extended π-conjugated system |

| λmax Shift | Baseline | Red-shifted (20-70 nm) | Enhanced sensitivity to long-wavelength light |

| Bandwidth | Normal | Broader | Detects a wider, but less specific, range of wavelengths |

| Photosensitivity | Higher | Lower | Requires more light for equivalent activation |

| Thermal Noise | Lower | Higher | Increased spontaneous activation in the dark |

Table 1: Comparison of key properties between visual pigments based on Vitamin A₁ (retinal) and Vitamin A₂ (3,4-dehydroretinal). Data synthesized from sources.[8][11][12][14]

Chapter 5: Ecological and Physiological Significance

The utilization of the A₂ chromophore is a powerful evolutionary adaptation, strongly associated with life in aquatic environments where the ambient light is spectrally shifted.[8][13] In turbid freshwater habitats, such as rivers and ponds, particulate and dissolved organic matter preferentially scatters and absorbs short-wavelength (blue and green) light, resulting in a light environment dominated by longer (yellow, orange, and red) wavelengths.

By switching from A₁ to A₂ chromophores, freshwater fish, amphibians, and some reptiles can shift their visual sensitivity to better match the available light, enhancing contrast and visibility in their native habitat.[8][11] For example, the American bullfrog possesses exclusively A₁-based pigments in the part of its retina that views the sky, but a mixture of A₁ and A₂ pigments in the part that looks down into murky water.[4] This dynamic tuning of the A₁/A₂ ratio provides a direct mechanism for sensory plasticity, allowing vision to be optimized for specific ecological niches.[8][17]

Chapter 6: Methodologies for Studying A₁/A₂ Visual Pigments

Investigating the role of A₂ retinal requires specialized biochemical and biophysical techniques. Here we outline two core experimental workflows.

Protocol 1: Analysis of Retinoid Composition by HPLC

This protocol allows for the extraction, identification, and quantification of A₁ and A₂ retinoids from retinal tissue. The method relies on forming oxime derivatives of the retinaldehydes, which are more stable and have better chromatographic properties.[18][19]

Methodology:

-

Tissue Homogenization: Dissect retinal tissue under dim red light and homogenize in a suitable buffer (e.g., phosphate buffer) on ice.

-

Oxime Derivatization: Add hydroxylamine (to a final concentration of ~50 mM) to the homogenate. This reaction converts retinaldehydes (A₁ and A₂) to their corresponding syn- and anti-retinyl oximes.

-

Solvent Extraction: Extract the retinoids and their oxime derivatives from the aqueous phase using a biphasic solvent system, such as methanol/methylene chloride/n-hexane.[19] Vigorously mix and centrifuge to separate the phases. The retinoids will partition into the organic phase.

-

Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.

-

HPLC Analysis:

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with a small amount of acid like formic acid) is typically effective.[22]

-

Detection: Monitor the eluent using a UV-Vis detector. Retinal (A₁) oximes absorb maximally around 360 nm, while 3,4-dehydroretinal (A₂) oximes absorb at a longer wavelength, around 380 nm.

-

Quantification: Compare peak areas from the sample to those of pure, quantified A₁ and A₂ retinal oxime standards to determine the absolute amounts and ratio of the two chromophores in the original tissue.[18][20]

Protocol 2: In Vitro Reconstitution of Porphyropsins

This protocol describes the formation of a functional A₂-based visual pigment from an apo-opsin and a synthetic 11-cis-3,4-dehydroretinal chromophore for spectroscopic analysis.[23]

Methodology:

-

Opsin Preparation: Prepare rod outer segments (ROS) from a species of interest (e.g., bovine for rhodopsin). Bleach the native rhodopsin with bright light to isomerize and release the endogenous 11-cis-retinal, leaving the apo-protein (opsin). Wash the bleached membranes extensively to remove all traces of the native retinoids.

-

Chromophore Preparation: Obtain or synthesize 11-cis-3,4-dehydroretinal. Dissolve it in a minimal amount of ethanol.

-

Reconstitution:

-

In the dark, add a 2-5 molar excess of the 11-cis-A₂ retinal solution to the washed, bleached ROS membranes suspended in a physiological buffer (e.g., Ringer's solution).[19]

-

Incubate the mixture at room temperature in complete darkness for 1-2 hours to allow the chromophore to enter the opsin binding pocket and form the Schiff base linkage.[19]

-

-

Removal of Excess Chromophore: Stop the reaction by adding hydroxylamine, which will scavenge any unbound retinal. Centrifuge the mixture to pellet the reconstituted membranes and wash to remove the excess chromophore and hydroxylamine.

-

Spectroscopic Analysis:

-

Solubilize the washed, reconstituted pigment in a suitable detergent (e.g., octylglucoside).

-

Record the absorbance spectrum of the solubilized pigment using a spectrophotometer. The resulting spectrum will show the characteristic absorbance peak (λmax) of the newly formed porphyropsin.

-

This λmax can be compared to the λmax of the native rhodopsin (reconstituted with 11-cis-A₁) to precisely quantify the spectral shift induced by the A₂ chromophore.

-

Chapter 7: Applications in Research and Biotechnology

The ability of A₂ retinal to red-shift the absorption of opsins has found a modern application in the field of optogenetics.[24] Optogenetic tools, such as channelrhodopsin (ChR2), are light-gated ion channels used to control neuronal activity with high precision. Most of these tools are maximally sensitive to blue or green light, which has limited penetration depth in biological tissues due to scattering and absorption by hemoglobin.

By supplying 3,4-dehydroretinal to cells or organisms expressing these microbial opsins, researchers can generate red-shifted actuators.[15][24] This strategy offers several advantages:

-

Increased Tissue Penetration: Longer-wavelength red light can travel further through tissue, allowing for non-invasive control of deeper structures.

-

Reduced Phototoxicity: Red light is generally less damaging to cells than shorter-wavelength blue light.

-

Spectral Multiplexing: Creating red-shifted variants of existing tools expands the palette of available actuators, allowing for independent control of multiple cell populations with different colors of light.

Recent studies have shown that co-expressing the A₂-synthesizing enzyme, Cyp27c1, directly in target cells is an effective strategy for producing red-shifted channelrhodopsins in situ from endogenous vitamin A₁, further enhancing the utility of this system for in vivo applications.[15]

Chapter 8: Conclusion and Future Directions

3,4-dehydroretinaldehyde is not merely a chemical curiosity but a cornerstone of visual adaptation for a vast number of vertebrate species. Its role extends from the fundamental biophysics of photon capture to the broad ecological context of sensory plasticity. The integration of the Cyp27c1-mediated A₁-to-A₂ conversion pathway into the canonical visual cycle provides an elegant and efficient mechanism for tuning spectral sensitivity to match diverse light environments. While its primary role in vision is well-established, the presence of the cyp27c1 gene in terrestrial vertebrates, including birds and mammals, suggests that vitamin A₂ may have other, as-yet-undiscovered physiological functions beyond vision, presenting an exciting avenue for future research.[12] The continued study of this unique chromophore will undoubtedly deepen our understanding of sensory biology and provide novel strategies for the development of advanced biotechnological tools.

References

-

Corbo, J. C., & Enright, J. M. (2021). Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity. Developmental Biology, 475, 145-155. [Link]

-

(2025). Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity. ResearchGate. [Link]

-

Corbo, J. C., & Enright, J. M. (2021). Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity. Developmental Biology, 475, 145-155. [Link]

-

Enright, J. M., Toomey, M. B., Sato, S. Y., et al. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. Current Biology, 25(23), 3048-3057. [Link]

-

(n.d.). Vitamin A>1>/A>2> chromophore exchange: Its role in spectral tuning and visual plasticity. Portal de la Recerca de Catalunya. [Link]

-

Corbo, J. C., & Enright, J. M. (2021). Vitamin A1/A2 chromophore exchange. Corbo Lab. [Link]

-

(n.d.). Cyp27c1 Is Sufficient to Convert Vitamin A 1 into Vitamin A 2. ResearchGate. [Link]

-

Suzuki, T., & Makino-Tasaka, M. (1983). Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography. Analytical Biochemistry, 129(1), 111-119. [Link]

-

(n.d.). CYP27C1. Wikipedia. [Link]

-

Tsin, A. T., & Beatty, D. D. (1985). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Vision Research, 25(6), 799-807. [Link]

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 49(7), 1561-1570. [Link]

-

Kiser, P. D., Golczak, M., & Palczewski, K. (2012). Key enzymes of the retinoid (visual) cycle in vertebrate retina. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 137-151. [Link]

-

Sineshchekov, O. A., Govorunova, E. G., Wang, J., & Spudich, J. L. (2013). Enhancement of Long-Wavelength Sensitivity of Optogenetic Microbial Rhodopsins by 3,4-Dehydroretinal. Biochemistry, 52(38), 6697-6704. [Link]

-

Parry, J. W., & Bowmaker, J. K. (2000). Visual pigment reconstitution in intact goldfish retina using synthetic retinaldehyde isomers. Vision Research, 40(17), 2241-2247. [Link]

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 49(7), 1561-1570. [Link]

-

Saelim, N., Wyss, A., & Schütt, F. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1773-1780. [Link]

-

Gáliková, E., & Grolmus, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Slovak Agricultural University. [Link]

-

Lee, S. A., & Belyaeva, O. V. (2019). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Nutrients, 11(11), 2749. [Link]

-

De Grip, W. J. (2021). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. International Journal of Molecular Sciences, 22(16), 8499. [Link]

-

(2010). Retinol Dehydrogenases (RDHs) in the Visual Cycle. ResearchGate. [Link]

-

Yue, L., Saab, A. S., Wüst, R., et al. (2023). Enzymatic vitamin A2 production enables red-shifted optogenetics. Communications Biology, 6(1), 1162. [Link]

-

Jin, M., Li, S., Moghrabi, W. N., Sun, H., & Travis, G. H. (2005). RPE65 is the isomerohydrolase in the retinoid visual cycle. Cell, 122(3), 449-459. [Link]

-

Rajamani, R., Lin, Y. L., & Gao, J. (2011). The opsin shift and mechanism of spectral tuning in rhodopsin. Journal of computational chemistry, 32(5), 854–865. [Link]

-

Redmond, T. M. (2009). Focus on Molecules: RPE65, the visual cycle retinol isomerase. Experimental Eye Research, 88(5), 846-847. [Link]

-

Saeki, K., Inoue, K., & Kandori, H. (2022). Exploration of natural red-shifted rhodopsins using a machine learning-based Bayesian experimental design. Communications Biology, 5(1), 1-11. [Link]

-

Rando, R. R. (2001). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 42(8), 1633-1641. [Link]

Sources

- 1. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Focus on Molecules: RPE65, the visual cycle retinol isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP27C1 - Wikipedia [en.wikipedia.org]

- 11. Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. corbolab.wustl.edu [corbolab.wustl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic vitamin A2 production enables red-shifted optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The opsin shift and mechanism of spectral tuning in rhodopsin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Visual pigment reconstitution in intact goldfish retina using synthetic retinaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhancement of Long-Wavelength Sensitivity of Optogenetic Microbial Rhodopsins by 3,4-Dehydroretinal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 3,4-didehydroretinal in Vertebrates: The Role of CYP27C1

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3,4-didehydroretinal (Vitamin A2 aldehyde), a critical chromophore in the visual systems of many vertebrate species. We delve into the key enzymatic step responsible for its synthesis from retinal (Vitamin A1 aldehyde), catalyzed by the cytochrome P450 enzyme, CYP27C1. This document is intended for researchers, scientists, and drug development professionals interested in retinoid metabolism, visual physiology, and the broader implications of the Vitamin A1 to Vitamin A2 conversion. We will explore the biochemical mechanism, physiological significance, and methodologies for studying this pathway, grounded in authoritative scientific literature.

Introduction: The Significance of Vitamin A2 in Vertebrate Physiology

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of biological processes, including vision, immune function, and cellular differentiation.[1] The visual cycle, a fundamental process for sight, relies on the chromophore 11-cis-retinal (a form of Vitamin A1) binding to opsin proteins to form rhodopsin.[1][2][3] However, a variation of this system exists in many non-mammalian vertebrates, utilizing 3,4-didehydroretinal (Vitamin A2) as the chromophore.

The presence of an additional conjugated double bond in the β-ionone ring of 3,4-didehydroretinal shifts the absorption spectra of visual pigments to longer wavelengths (a red-shift).[4][5] This adaptation is particularly advantageous for species inhabiting aquatic environments where longer wavelength light penetrates more effectively.[5] The conversion of Vitamin A1 to Vitamin A2 is, therefore, a crucial mechanism for spectral tuning of the visual system in these animals.[4] While prevalent in fish and amphibians, the enzymatic machinery for this conversion is also present in mammals, including humans, where its primary role appears to be in extra-ocular tissues like the skin.[6][7][8]

The Core of the Pathway: CYP27C1, the Retinoid 3,4-Desaturase

The central enzyme responsible for the biosynthesis of 3,4-didehydroretinal is Cytochrome P450, family 27, subfamily C, polypeptide 1 (CYP27C1) .[4][6] This enzyme was long considered an "orphan" enzyme until its function as a retinoid 3,4-desaturase was elucidated.[6][9]

Enzymatic Reaction and Substrate Specificity

CYP27C1 catalyzes the introduction of a double bond at the 3,4 position of the β-ionone ring of retinoids. This is an unusual reaction for a mammalian P450 enzyme, as desaturation is the predominant activity over hydroxylation.[6][7] The primary reaction is the conversion of all-trans-retinol (Vitamin A1) to all-trans-3,4-didehydroretinol (Vitamin A2).[6]

The overall reaction is as follows: all-trans-retinol + O₂ + 2 reduced adrenodoxin + 2H⁺ → all-trans-3,4-didehydroretinol + 2H₂O + 2 oxidized adrenodoxin[6]

While all-trans-retinol is the preferred substrate, CYP27C1 can also act on other retinoids, including all-trans-retinal, 11-cis-retinal, and retinoic acid, albeit with lower catalytic efficiency.[4][6][9]

Tissue-Specific Expression and Physiological Roles

The expression pattern of CYP27C1 dictates the site of Vitamin A2 synthesis and its physiological role:

-

In Fish and Amphibians: CYP27C1 is prominently expressed in the retinal pigment epithelium (RPE) of the eye.[4][6][10] Its activity in the RPE provides the 3,4-didehydroretinal chromophore for porphyropsin, the visual pigment in many freshwater fish and amphibians, enabling enhanced sensitivity to red light.[4][6]

-

In Humans: In contrast to lower vertebrates, CYP27C1 is primarily localized in the epidermis of the skin, specifically within keratinocytes.[6][7][8][11] While the precise physiological function of Vitamin A2 in human skin is still under investigation, its presence suggests a role in cutaneous biology.[8][9] Desaturated retinoids are not believed to be involved in human vision.[8]

Visualizing the Biosynthetic Pathway

The conversion of Vitamin A1 to Vitamin A2 is a critical step in the visual cycle of many vertebrates. The following diagram illustrates this key enzymatic conversion.

Caption: Biosynthesis of 3,4-didehydroretinal via CYP27C1.

Experimental Protocol: In Vitro Assay for CYP27C1 Activity

To facilitate research into the function and inhibition of CYP27C1, the following detailed protocol for an in vitro enzyme activity assay is provided. This protocol is adapted from methodologies reported in peer-reviewed literature.[4][8]

Objective: To quantify the catalytic activity of recombinant CYP27C1 by measuring the formation of 3,4-didehydroretinol from all-trans-retinol.

Materials:

-

Recombinant CYP27C1 enzyme

-

Bovine adrenodoxin (Adx)

-

Bovine NADPH-adrenodoxin reductase (ADR)

-

All-trans-retinol (substrate)

-

NADPH generating system (e.g., glucose-6-phosphate, NADP⁺, glucose-6-phosphate dehydrogenase)

-

50 mM Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Butylated hydroxytoluene (BHT)

-

Acetonitrile (HPLC grade)

-

Amber glass vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Reaction Mixture:

-

In an amber glass vial, prepare the reaction mixture containing:

-

0.02-0.05 µM recombinant CYP27C1

-

5 µM bovine adrenodoxin (Adx)

-

0.2 µM bovine NADPH-adrenodoxin reductase (ADR)

-

Varying concentrations of all-trans-retinol (e.g., 0.1 to 10 µM) in 50 mM potassium phosphate buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the NADPH generating system to the pre-incubated mixture.

-

-

Reaction Incubation:

-

Incubate the reaction at 37°C for a short, defined period (e.g., 60 seconds) to ensure initial velocity measurements.

-

-

Quenching of Reaction:

-

Stop the reaction by adding 1 mL of ethyl acetate containing 45 µM butylated hydroxytoluene (BHT) to prevent non-enzymatic oxidation of retinoids.

-

-

Extraction of Retinoids:

-

Vortex the mixture vigorously to extract the retinoids into the organic phase (ethyl acetate).

-

Centrifuge to separate the phases.

-

Carefully transfer the organic layer to a new amber vial.

-

-

Sample Preparation for HPLC:

-

Evaporate the ethyl acetate under a stream of nitrogen gas.

-

Resuspend the dried retinoid extract in 100 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject the resuspended sample into an HPLC system equipped with a suitable C18 column.

-

Separate the retinoids using an appropriate mobile phase gradient.

-

Detect and quantify all-trans-retinol and all-trans-3,4-didehydroretinol by monitoring the absorbance at their respective λmax.

-

Identify and quantify the product by comparing its retention time and peak area to a standard curve of authentic 3,4-didehydroretinol.[5]

-

Data Analysis:

-

Calculate the rate of product formation (nmol/min/nmol of CYP27C1).

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.

Quantitative Data Summary

The following table summarizes the reported kinetic parameters for zebrafish Cyp27c1, highlighting its high efficiency in converting retinol to 3,4-didehydroretinol.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| all-trans-retinol | Data not specified | Data not specified | 1.9 ± 0.5 × 10⁶ | [4] |

| all-trans-retinal | Data not specified | Data not specified | Lower than retinol | [4] |

| all-trans-retinoic acid | Data not specified | Data not specified | Lower than retinol | [4] |

Note: Specific Km and kcat values were not provided in the primary reference, but the catalytic efficiency (kcat/Km) for all-trans-retinol was reported to be among the highest for animal cytochrome P450 enzymes.[4]

Regulation of 3,4-didehydroretinal Synthesis

The regulation of CYP27C1 expression and activity is an area of active research. In zebrafish, the expression of cyp27c1 in the RPE can be induced by thyroid hormone, suggesting a hormonal regulatory mechanism for adapting vision to different light environments.[4][10] In human keratinocytes, the synthesis of 3,4-didehydroretinol can be blocked by the therapeutic retinoid isotretinoin (13-cis-retinoic acid).[11] Further research is needed to fully elucidate the regulatory networks governing CYP27C1 in various tissues and species. The broader regulation of retinoic acid biosynthesis involves feedback inhibition mechanisms and crosstalk with other metabolic pathways, such as cholesterol metabolism, which may provide insights into the potential regulation of 3,4-didehydroretinal synthesis.[12][13][14]

Conclusion and Future Directions

The identification of CYP27C1 as the key enzyme in the biosynthesis of 3,4-didehydroretinal has been a significant advancement in our understanding of retinoid metabolism and its role in vertebrate physiology. This technical guide has provided an in-depth look at the enzymatic pathway, its physiological relevance in different species, and a practical protocol for its study.

For researchers in drug development, understanding the structure and function of CYP27C1 could open avenues for designing specific inhibitors or modulators. Such compounds could be valuable tools for studying the physiological roles of Vitamin A2 in the skin and other tissues. Furthermore, elucidating the regulatory mechanisms of CYP27C1 expression and activity will be crucial for a complete understanding of how vertebrates adapt their visual systems and how retinoid homeostasis is maintained in extra-ocular tissues.

References

-

CYP27C1 - Wikipedia. [Link]

-

Enomoto, J. M., et al. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. Current Biology, 25(23), 3048-3057. [Link]

-

Wu, Z. L., et al. (2016). Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol. Journal of Biological Chemistry, 291(45), 23508-23519. [Link]

-

Kramlinger, V. M., et al. (2016). Human cytochrome P450 27C1 catalyzes 3,4-desaturation of retinoids. FEBS Letters, 590(11), 1639-1646. [Link]

-

Kramlinger, V. M., et al. (2016). Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids. The FEBS Journal, 283(11), 2186-2197. [Link]

-

Suzuki, T., et al. (1993). Retinoid metabolism and conversion of retinol to dehydroretinol in the crayfish (Procambarus clarkii) retina. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(2), 149-155. [Link]

-

Various Authors. (2023). Vitamin A and Vision. ResearchGate. [Link]

-

WholisticMatters. (2021). Vitamin A Supports Vision, Antioxidant Activity, and More. WholisticMatters. [Link]

-

Medicine LibreTexts. (2021). 8.3: Vitamin A and Vision. [Link]

-

Azim, S., et al. (2023). Enzymatic vitamin A2 production enables red-shifted optogenetics. Nature Communications, 14(1), 7564. [Link]

-

Tsin, A. T. (1986). Enzymatic esterification of exogenous retinol and 3,4-didehydroretinol in the retinal pigment epithelium. Journal of Experimental Zoology, 238(3), 311-317. [Link]

-

Introduction to Nutrition and Wellness. (n.d.). 8.7 Vitamin A's Role in Vision. [Link]

-

EBM Consult. (n.d.). The Mechanism for Vitamin A Improvements in Night Vision. [Link]

-

Retinal - Wikipedia. [Link]

-

Törmä, H., & Vahlquist, A. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1169(2), 185-192. [Link]

-

Tsin, A. T., & Alvarez, R. A. (1984). The 3,4-didehydroretinal chromophore of goldfish porphyropsin. Vision Research, 24(10), 1327-1330. [Link]

-

Sandell, L. L., et al. (2012). Dhrs3a Regulates Retinoic Acid Biosynthesis through a Feedback Inhibition Mechanism. PLoS ONE, 7(9), e44878. [Link]

-

Kumar, S., et al. (2006). Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites. The EMBO Journal, 25(13), 3164-3174. [Link]

-

Kumar, S., et al. (2006). Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites. EMBO reports, 7(7), 735-740. [Link]

-

Tsin, A. T., & Alvarez, R. A. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Vision research, 24(10), 1327-1330. [Link]

-

Enomoto, J. M., et al. (2015). Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2. ResearchGate. [Link]

-

Dell'Orco, D. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5433. [Link]

-

Li, Y., et al. (2018). Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency. International Journal of Food Sciences and Nutrition, 69(3), 253-261. [Link]

-

Dell'Orco, D. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5433. [Link]

-

Duester, G. (2014). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry, 70, 125-151. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8.7 Vitamin A’s Role in Vision – Introduction to Nutrition and Wellness [mtsu.pressbooks.pub]

- 3. The Mechanism for Vitamin A Improvements in Night Vision [ebmconsult.com]

- 4. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic vitamin A2 production enables red-shifted optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP27C1 - Wikipedia [en.wikipedia.org]

- 7. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dhrs3a Regulates Retinoic Acid Biosynthesis through a Feedback Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Porphyropsin Keystone: A Technical Guide to the Natural Occurrence and Analysis of Dehydroretinaldehyde in Freshwater Fish

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroretinaldehyde (DHR), the aldehyde form of vitamin A2, is a critical chromophore in the visual systems of most freshwater fish. Its presence facilitates a spectral shift in photoreceptor sensitivity towards longer wavelengths, an essential adaptation to the red-shifted light environment of freshwater habitats. This technical guide provides an in-depth exploration of the natural occurrence of DHR in freshwater fish, detailing its biochemical synthesis, physiological significance, and the analytical methodologies required for its rigorous study. By synthesizing established biochemical principles with validated experimental protocols, this document serves as a comprehensive resource for researchers investigating visual physiology, retinoid metabolism, and the ecological adaptations of aquatic vertebrates.

Introduction: The Significance of this compound in Freshwater Vision

The visual pigments that mediate sight in vertebrates are composed of an opsin protein covalently bound to a chromophore, typically 11-cis-retinal (the aldehyde of vitamin A1). This combination forms rhodopsin, which is highly effective in terrestrial and marine environments. However, freshwater habitats present a unique photic challenge: the water column absorbs shorter wavelengths of light more readily, resulting in an environment enriched in red and far-red light.

To overcome this, many freshwater fish have evolved a visual system based on porphyropsin, which utilizes 11-cis-3,4-dehydroretinal (DHR) as its chromophore. The additional conjugated double bond in the β-ionone ring of DHR shifts the absorbance spectrum of the visual pigment to longer wavelengths, enhancing visual acuity in their native environment[1]. This adaptation is a classic example of sensory plasticity and highlights the crucial role of DHR in the ecological success of freshwater fish[1]. Understanding the biosynthesis and distribution of DHR is therefore fundamental to comprehending the molecular mechanisms of vertebrate adaptation.

The Biochemical Landscape of this compound Synthesis

The synthesis of DHR in freshwater fish is a nuanced process, primarily involving the conversion of vitamin A1 (retinol) to vitamin A2 (dehydroretinol), which is then oxidized to DHR. This conversion is not ubiquitous across all tissues but is pronounced in the ocular tissues, particularly the retinal pigment epithelium (RPE).

The Key Enzymatic Step: CYP27C1-Mediated Desaturation

The pivotal enzyme in the synthesis of the vitamin A2 precursor is Cytochrome P450 family 27 subfamily C member 1 (CYP27C1)[2][3][4]. This enzyme catalyzes the 3,4-desaturation of all-trans-retinol to all-trans-3,4-didehydroretinol[2][5]. This reaction introduces the defining double bond in the β-ionone ring that characterizes vitamin A2.

The expression of CYP27C1 is highly localized to the RPE, ensuring a targeted supply of dehydroretinol for the visual cycle[6]. The catalytic efficiency of CYP27C1 is highest for retinol, underscoring its primary role in the A1 to A2 conversion[2].

From Dehydroretinol to this compound: The Role of Retinol Dehydrogenases

Once synthesized, dehydroretinol is transported to the photoreceptor cells where it is oxidized to this compound by retinol dehydrogenases (RDHs)[7]. This oxidation is a critical step in the visual cycle, as only the aldehyde form can serve as the chromophore for opsin. While the broader mechanisms of RDHs are understood, the specific isozymes with preference for dehydroretinol in freshwater fish retina are an active area of research.

The overall biochemical pathway can be visualized as follows:

Figure 1: Biochemical pathway of this compound synthesis.

Distribution and Quantification of Vitamin A2 in Freshwater Fish

The concentration of vitamin A2, and by extension DHR, varies significantly among freshwater fish species and is influenced by diet, life stage, and environmental conditions. Small indigenous fish species that are consumed whole, including their organs and eyes, are particularly rich sources of vitamin A2.

| Fish Species | Common Name | Vitamin A2 (dehydroretinol) Content (µ g/100g ) | Vitamin A1 (retinol) Content (µ g/100g ) | Reference |

| Mystus atrifasciatus | 262.3 | 422.8 | ||

| Trichogaster microlepis | Present | Present | ||

| Clupeoides borneensis | Present | 9.6 | ||

| Henicorhynchus siamensis | Present | Present | ||

| Puntioplites proctozysron | Present | Present | ||

| Amblypharyngodon mola | Mola | High (Total Vitamin A: 2680 RE/100g) | High | [5] |

Note: Most studies report vitamin A content as retinol equivalents (RE) or quantify the more stable alcohol form, dehydroretinol. The concentration of this compound is expected to be directly proportional to the dehydroretinol stores within the ocular tissues.

Experimental Protocols for the Study of this compound

The analysis of DHR requires meticulous handling due to its sensitivity to light and oxidation. The following protocols provide a validated workflow for the extraction, identification, and quantification of DHR from freshwater fish ocular tissues.

Experimental Workflow Overview

Figure 2: General experimental workflow for DHR analysis.

Step-by-Step Methodologies

4.2.1. Ocular Tissue Extraction

-

Rationale: This protocol is designed for the clean dissection of the retina and RPE, the primary sites of DHR synthesis and utilization. All steps should be performed under dim red light to prevent isomerization and degradation of retinoids.

-

Procedure:

-

Euthanize the fish according to approved animal care protocols.

-

Carefully enucleate the eyes using fine-tipped scissors and forceps.

-

Place the eyeball in ice-cold phosphate-buffered saline (PBS).

-

Under a dissecting microscope, make a circumferential incision at the limbus.

-

Remove the cornea and lens.

-

Gently peel the neural retina away from the RPE layer with fine forceps. The RPE will remain attached to the choroid and sclera.

-

The neural retina and the RPE/choroid complex should be collected in separate, pre-weighed cryotubes, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

4.2.2. Tissue Homogenization and Retinoid Extraction

-

Rationale: This procedure ensures the efficient lysis of cells and extraction of lipophilic retinoids into an organic solvent. The use of an antioxidant prevents degradation during the process.

-

Procedure:

-

To the frozen tissue in a glass homogenizer, add a known volume of ice-cold PBS containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a glass tube.

-

Add 2 volumes of methanol and vortex thoroughly.

-

Add 4 volumes of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the upper hexane layer containing the retinoids into a clean glass tube.

-

Repeat the hexane extraction on the aqueous phase to ensure complete recovery.

-

Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Resuspend the dried extract in a known volume of the HPLC mobile phase for analysis.

-

4.2.3. High-Performance Liquid Chromatography (HPLC) Analysis

-

Rationale: Reverse-phase HPLC provides excellent separation of the different isomers of retinaldehyde and retinol. The use of a diode array detector allows for both quantification and spectral confirmation of the eluted peaks.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting condition is 85:15 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detector: Diode array detector (DAD) monitoring at 365 nm for this compound and 325 nm for retinaldehyde.

-

Injection Volume: 20-100 µL.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject prepared standards of all-trans- and 11-cis-retinal and dehydroretinal to determine their retention times and generate a standard curve for quantification.

-

Inject the resuspended tissue extract.

-

Identify the peaks in the sample chromatogram by comparing their retention times and spectral data with the standards.

-

Quantify the amount of DHR in the sample using the standard curve.

-

Conclusion and Future Directions

The natural occurrence of this compound in freshwater fish is a testament to the elegant molecular adaptations that drive evolutionary success. The methodologies outlined in this guide provide a robust framework for the investigation of this fascinating aspect of visual biology. Future research should focus on the precise quantification of DHR in a wider range of freshwater species, the characterization of dehydroretinol-specific dehydrogenases, and the elucidation of the regulatory mechanisms that control the expression of CYP27C1. Such studies will not only deepen our understanding of sensory physiology but also provide valuable insights for aquaculture and conservation efforts.

References

-

CYP27C1 - Wikipedia. [Link]

-

Enright, J. M., Toomey, M. B., Sato, S. Y., Temple, S. E., Allen, J. R., Fujiwara, R., ... & Corbo, J. C. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. eScholarship, University of California. [Link]

-

Cyp27c1 Is Sufficient to Convert Vitamin A 1 into Vitamin A 2. ResearchGate. [Link]

-

Lamb, A. D., Patel, N., Morshedian, N., & Corbo, J. C. (2017). Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity. Proceedings of the Royal Society B: Biological Sciences, 284(1858), 20170653. [Link]

-

Kramlinger, V. M., Enright, J. M., & Corbo, J. C. (2016). Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids. FEBS Letters, 590(13), 1956-1962. [Link]

-

Suzuki, T., & Miyata, S. (1994). Retinoid metabolism and conversion of retinol to dehydroretinol in the crayfish (Procambarus clarkii) retina. Experimental eye research, 59(3), 265-272. [Link]

-

Sroy, S., Choup, S., & Roos, N. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A 1 and A 2 in whole fish. Food chemistry, 357, 129753. [Link]

-

Suzuki, T., & Makino-Tasaka, M. (1983). Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography. Analytical biochemistry, 129(1), 111-119. [Link]

-

Tsin, A. T., Alvarez, R. A., & Fong, S. L. (1983). Use of high-performance liquid chromatography in the analysis of retinyl and 3,4-didehydroretinyl compounds in tissue extracts of bullfrog tadpoles and goldfish. Journal of chromatography. B, Biomedical sciences and applications, 278(1), 147-152. [Link]

-

Käkelä, R., Käkelä, A., & Hyvärinen, H. (1998). Analysis of hepatic vitamins A1, A2, their fatty acyl esters, and vitamin E for biomonitoring mammals feeding on freshwater fish. Environmental toxicology and chemistry, 17(10), 2011-2019. [Link]

-

Sroy, S., Choup, S., & Roos, N. (2021). Vitamin A content of fish species classified according to their edible parts. ResearchGate. [Link]

-

Paul, B. N., Chanda, S., Sridhar, N., Giri, S. S., & Barman, D. (2019). Nutrient profile of five freshwater fish species. CABI Digital Library. [Link]

-

Dima, J. B., & Cantal, C. M. (2003). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 51(1), 173-177. [Link]

-

Sandell, L. L., & Moody, S. A. (2016). Enzymatic Metabolism of Vitamin A in Developing Vertebrate Embryos. Nutrients, 8(12), 793. [Link]

-

Sun, H., & Nathans, J. (2017). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Journal of Biological Chemistry, 292(6), 2136-2146. [Link]

-

Roos, N., Thilsted, S. H., & van Vliet, F. (2003). High vitamin A content in some small indigenous fish species in Bangladesh: perspectives for food-based strategies to reduce vitamin A deficiency. International journal of food sciences and nutrition, 54(4), 271-279. [Link]

Sources

- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for metabolic imbalance of vitamin A2 in wild fish chronically exposed to metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High vitamin A content in some small indigenous fish species in Bangladesh: perspectives for food-based strategies to reduce vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromophore Basis of Rhodopsin vs. Porphyropsin Vision

Introduction: The Dichotomy of Dim Light Vision

Vertebrate vision is a marvel of molecular engineering, initiated by the absorption of a photon by a visual pigment within a photoreceptor cell. These pigments are composed of an opsin protein and a covalently bound chromophore, a derivative of vitamin A. The nature of this chromophore dictates the spectral properties of the pigment and, consequently, the visual capabilities of the organism. While much of vision research has centered on rhodopsin, the visual pigment utilizing 11-cis retinal (derived from vitamin A1), a significant portion of the vertebrate world, particularly those in freshwater and amphibious environments, relies on a different paradigm: porphyropsin. Porphyropsin utilizes 11-cis 3,4-didehydroretinal (from vitamin A2) as its chromophore. This guide provides a detailed exploration of the molecular underpinnings, biochemical pathways, and functional consequences of the A1/A2-based visual systems, offering insights into this elegant mechanism of sensory adaptation.

The Molecular Core: A Tale of Two Chromophores

At the heart of the rhodopsin-porphyropsin systems are two distinct forms of vitamin A aldehyde.

-

Rhodopsin's Chromophore: 11-cis Retinal (A1) The canonical chromophore in most terrestrial and marine vertebrates is 11-cis retinal (A1). This polyene molecule is covalently linked to a lysine residue within the opsin's transmembrane domain via a Schiff base.[1][2] The specific amino acid environment of the opsin protein tunes the absorption maximum (λmax) of the resulting rhodopsin molecule.[3] Upon absorbing a photon, 11-cis retinal isomerizes to all-trans-retinal, triggering a conformational change in the opsin and initiating the phototransduction cascade.[4]

-

Porphyropsin's Chromophore: 11-cis 3,4-didehydroretinal (A2) Porphyropsin, found predominantly in freshwater fishes and amphibians, employs 11-cis 3,4-didehydroretinal (A2).[1][5][6] The key structural difference is an additional carbon-carbon double bond within the β-ionone ring of the A2 chromophore.[5][7] This seemingly minor alteration extends the conjugated system of the molecule, which has profound effects on its light-absorbing properties.[6][8]

Caption: Molecular structures of 11-cis retinal (A1) and 11-cis 3,4-didehydroretinal (A2).

Enzymatic Control: The Cyp27c1 Gateway to A2 Vision

For decades, the enzyme responsible for converting vitamin A1 to vitamin A2 remained elusive. Recent research has definitively identified it as Cyp27c1 , a member of the cytochrome P450 superfamily.[9][10]

-

Function and Location: Cyp27c1 is an oxidoreductase that catalyzes the 3,4-desaturation of all-trans-retinol (vitamin A1) to produce all-trans-3,4-didehydroretinol (vitamin A2).[11][12][13] This crucial conversion occurs within the retinal pigment epithelium (RPE), a cell layer adjacent to the photoreceptors.[5][10][14][15] The RPE then supplies the A2 chromophore to the photoreceptors for porphyropsin synthesis.[14][15]

-

Catalytic Efficiency: In vitro studies have demonstrated that Cyp27c1 can act on various retinoid substrates, but it most efficiently catalyzes the conversion of retinol (vitamin A1) to 3,4-didehydroretinol (vitamin A2), confirming its primary role in the rhodopsin-to-porphyropsin switch.[9]

Caption: The enzymatic conversion of Vitamin A1 to Vitamin A2 by Cyp27c1.

Functional Consequences and Ecological Significance

The exchange of an A1 for an A2 chromophore is not a simple substitution; it is a profound functional adaptation with significant trade-offs.

-

Spectral Red-Shift: The primary effect of using the A2 chromophore is a bathochromic, or red-shift, in the spectral sensitivity of the visual pigment.[5][16] This is particularly advantageous for species living in turbid freshwater environments, where particulate matter and dissolved organic compounds scatter shorter wavelengths of light, leaving a predominantly red-shifted light environment.[6][16] Porphyropsin-based vision allows these animals to better detect predators, prey, and mates in these conditions.[6]

-

Magnitude of the Shift: The extent of the red-shift is not uniform across all opsins. A remarkable feature of this system is that the longer the initial λmax of the A1-based pigment, the greater the red-shift upon switching to A2.[5]

| Opsin Class | Typical A1 λmax (nm) | Typical A2 λmax (nm) | Red-Shift (nm) |

| SWS2 | 432 | 438 | 6 |

| RH1 (Rods) | 502 | 527 | 25 |

| LWS | 575 | 620 | 45 |

| Data derived from studies on the northern leopard frog.[5] |

-

Functional Trade-Offs: This enhanced red-sensitivity comes at a cost. Porphyropsin-based pigments exhibit:

-

Broader Absorption Bandwidth: The spectral absorption curve is wider.[5][16]

-

Decreased Photosensitivity: They are less efficient at capturing photons and initiating the visual cascade.[5][16]

-

Increased Thermal Noise: A2-based pigments are more prone to spontaneous activation in the absence of light, potentially limiting visual sensitivity in low-light conditions.[5][16]

-

The A1/A2 Visual Cycle: A Dynamic System

The visual cycle is the enzymatic pathway that regenerates the 11-cis chromophore after its photoisomerization to the all-trans form.[4][17][18] The A1/A2 system introduces an additional layer of complexity and adaptability to this cycle.

The process begins in the photoreceptor outer segment where light isomerizes 11-cis-retinal to all-trans-retinal. The all-trans-retinal is then reduced to all-trans-retinol and transported to the RPE.[4] It is within the RPE that the key divergence occurs. Here, all-trans-retinol can be either directly isomerized back to 11-cis-retinol or first converted to all-trans-3,4-didehydroretinol (vitamin A2) by Cyp27c1.[9][10] This A2 form is then isomerized to 11-cis-3,4-didehydroretinol and subsequently oxidized to 11-cis-3,4-didehydroretinal (the A2 chromophore). The appropriate 11-cis chromophore is then transported back to the photoreceptor to regenerate either rhodopsin or porphyropsin.

Many species can dynamically regulate the expression of Cyp27c1, thereby adjusting the ratio of A1 to A2 chromophores in their retinas to match changing environmental light conditions, a remarkable example of sensory plasticity.[5][7]

Caption: Diagram of the visual cycle incorporating the A1/A2 chromophore switch.

Experimental Protocols: Analyzing Visual Pigments

Investigating the rhodopsin/porphyropsin systems requires robust biochemical and analytical techniques. Spectrophotometry is a cornerstone method for characterizing visual pigments.

Protocol: Spectrophotometric Analysis of Visual Pigments

This protocol outlines the fundamental steps for measuring the absorbance spectrum of a visual pigment extract to determine its λmax.

1. Preparation of Materials:

- Buffer: A suitable buffer for solubilizing the pigment (e.g., phosphate buffer with a detergent like dodecyl maltoside).

- Bleaching Agent: Hydroxylamine solution to react with the chromophore upon bleaching.

- Spectrophotometer: A UV-Vis spectrophotometer capable of scanning from ~300 nm to ~700 nm.[19]

- Cuvettes: Matched quartz or glass cuvettes.[19]

- Light Source: A bright, white light source for bleaching the sample.

2. Sample Preparation (Under Dim Red Light):

- Extraction: Dissect retinas and homogenize them in the buffer to extract the visual pigments. This can be followed by centrifugation steps to isolate the outer segment membranes.[20]

- Solubilization: Solubilize the membrane-bound pigments using a detergent-containing buffer.

- Clarification: Centrifuge the solubilized extract at high speed to remove any insoluble material. The supernatant contains the purified visual pigment.

3. Spectrophotometric Measurement:

- Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes for baseline stability.[19]

- Blanking: Fill a cuvette with the buffer solution (including the detergent) and use it to zero the spectrophotometer across the desired wavelength range.[19]

- Initial Spectrum (Dark Spectrum): Transfer the pigment extract to a clean cuvette and record its absorbance spectrum. This spectrum represents the unbleached pigment. The peak of this curve is the initial λmax.

- Bleaching: Expose the cuvette containing the sample to the bright light source for a sufficient time (e.g., 5-10 minutes) to completely photobleach the visual pigment. This isomerizes the 11-cis chromophore to the all-trans form, causing it to detach from the opsin.

- Final Spectrum (Bleached Spectrum): Immediately after bleaching, record the absorbance spectrum of the same sample again.

- Difference Spectrum: Subtract the bleached spectrum from the dark spectrum. The resulting difference spectrum provides a clean representation of the visual pigment's absorbance, free from the interference of non-photolabile compounds. The peak of the difference spectrum confirms the λmax.

4. Data Analysis:

- The λmax value will indicate whether the pigment is primarily rhodopsin (~500 nm for rods) or porphyropsin (red-shifted, e.g., ~525 nm for rods).[8] A mixture of both will result in a broader peak at an intermediate wavelength.

- For more detailed analysis of retinoid composition (A1 vs. A2 ratios), High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][21]

Conclusion

The rhodopsin-porphyropsin dichotomy is a classic example of molecular adaptation to diverse photic environments. The enzymatic switch from a vitamin A1 to a vitamin A2-based chromophore, mediated by Cyp27c1, allows a wide range of vertebrates to fine-tune their visual systems for optimal performance. For researchers in vision science and drug development, understanding this system provides critical insights into the structure-function relationships of G-protein coupled receptors, the mechanisms of spectral tuning, and the potential for developing novel therapeutics for retinal diseases by targeting specific enzymatic pathways within the visual cycle. The trade-offs associated with porphyropsin vision—namely decreased photosensitivity and increased noise—also offer a valuable model for studying the fundamental limits of visual performance.

References

-

Corbo, J. C. (2021). Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity. [Source not explicitly named, but content aligns with published reviews by this author]. [Link]

- Corbo Lab. (2021, March 6). Vitamin A1/A2 chromophore exchange.

-

Enright, J. M., Toomey, M. B., Sato, S. Y., Temple, S. E., Allen, J. R., Fujiwara, R., ... & Corbo, J. C. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. eLife, 4, e07859. [Link]

-

Corbo, J. C., Enright, J. M., & Toomey, M. B. (2015). The molecular basis of the rhodopsin-porphyropsin switch. Investigative Ophthalmology & Visual Science, 56(7), 1362-1362. [Link]

- Corbo Lab. (2021, March 6). Vitamin A1/A2 chromophore exchange.

-

Wald, G. (n.d.). Vitamin A2 In The Body George Wald The Porphyropsin Vsual System. [Link]

-

Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and Porphyropsin Fields In the Adult Bullfrog Retina. The Journal of general physiology, 58(4), 351–371. [Link]

-

Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and porphyropsin fields in the adult bullfrog retina. The Journal of general physiology, 58(4), 351–371. [Link]

-

Azuma, M., Azuma, K., & Seki, T. (1993). Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment. Comparative biochemistry and physiology. B, Comparative biochemistry, 105(1), 127–131. [Link]

-

Wikipedia. (n.d.). Retinal. [Link]

-

Wikipedia. (n.d.). CYP27C1. [Link]

-

Palczewski, K. (2001). Rhodopsin: Structural Basis of Molecular Physiology. Physiological Reviews, 81(1), 351-371. [Link]

-

Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and Porphyropsin Fields In the Adult Bullfrog Retina. Semantic Scholar. [Link]

-

Hart, N. S. (2007). Avian Visual Pigments: Characteristics, Spectral Tuning, and Evolution. The American Naturalist, 169(S1), S3-S20. [Link]

-

Tsin, A. T., & Lam, D. M. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Journal of Experimental Zoology, 231(1), 111-115. [Link]

-

UNESCO. (n.d.). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. [Link]

-

ResearchGate. (2015). Rhodopsin, Methods and Protocols. [Link]

-

Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor. MDPI. [Link]

-

University of Bristol. (n.d.). Retinal. [Link]

-

ResearchGate. (n.d.). THE PORPHYROPSIN VISUAL SYSTEM. [Link]

-

Wald, G. (1939). THE PORPHYROPSIN VISUAL SYSTEM. The Journal of general physiology, 22(6), 775–794. [Link]

-

Kefalov, V. J. (2012). Physiological Studies of the Interaction Between Opsin and Chromophore in Rod and Cone Visual Pigments. ResearchGate. [Link]

-

Wikipedia. (n.d.). Rhodopsin. [Link]

-

Mattle, D., Zeltina, A., Schertler, G. F., & Standfuss, J. (2015). Mammalian expression, purification, and crystallization of rhodopsin variants. Methods in molecular biology (Clifton, N.J.), 1271, 39–54. [Link]

-

Wikipedia. (n.d.). Visual cycle. [Link]

-

Mattle, D., Zeltina, A., Schertler, G. F., & Standfuss, J. (2015). Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants. SpringerLink. [Link]

-

National Library of Medicine. (n.d.). Rhodopsin : methods and protocols. [Link]

-

Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]

-

Slideshare. (n.d.). VITAMIN A & VISUAL CYCLE. [Link]

-

Grokipedia. (2026, January 7). CYP27C1. [Link]

-

Thompson, E. (1988). Ethological and ecological aspects of color vision. Behavioral and Brain Sciences, 11(1), 25-33. [Link]

-

Saari, J. C. (2016). Visual cycle proteins: Structure, function, and roles in human retinal disease. Journal of Biological Chemistry, 291(40), 20887–20895. [Link]

-

ResearchGate. (2013). The Biochemistry of the Visual Cycle. [Link]

-

wikiHow. (n.d.). How to Do Spectrophotometric Analysis. [Link]

-

GeneCards. (n.d.). CYP27C1 Gene. [Link]

-

Govardovskii, V. I. (1985). Approximation of visual pigment absorption spectra. Neurophysiology, 17(4), 324-331. [Link]

-

Henriksen, P., Frette, Ø., & Johnsen, G. (2015). Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution. PLoS ONE, 10(9), e0137645. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Rhodopsin - Wikipedia [en.wikipedia.org]

- 3. Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor [mdpi.com]

- 4. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceforthemasses.org [scienceforthemasses.org]

- 7. corbolab.wustl.edu [corbolab.wustl.edu]

- 8. THE PORPHYROPSIN VISUAL SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. CYP27C1 - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. genecards.org [genecards.org]

- 14. Rhodopsin and Porphyropsin Fields In the Adult Bullfrog Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodopsin and porphyropsin fields in the adult bullfrog retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Visual cycle - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

- 20. researchgate.net [researchgate.net]

- 21. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of the 3,4-Dehydroretinaldehyde Chromophore: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic properties of the 3,4-dehydroretinaldehyde chromophore, a critical molecule in vision research and a valuable probe for understanding protein-chromophore interactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental photophysics of dehydroretinaldehyde, outlines key experimental methodologies, and provides insights into its behavior within biological systems.

Introduction: The Significance of 3,4-Dehydroretinaldehyde in Vision and Spectroscopy

3,4-Dehydroretinaldehyde, also known as retinal A2, is a derivative of retinal (retinal A1) distinguished by an additional carbon-carbon double bond within its β-ionone ring.[1] This seemingly subtle structural modification extends the conjugated π-electron system, leading to a significant red-shift in its absorption spectrum compared to retinal A1.[2] This property is the basis for its biological role in the visual systems of many freshwater fish and amphibians, where it forms the chromophore of the visual pigment porphyropsin.[3][4] The longer wavelength sensitivity of porphyropsin is an adaptation to the red-shifted light environment of turbid freshwater habitats.

Beyond its physiological importance, 3,4-dehydroretinaldehyde serves as a powerful spectroscopic tool. Its distinct absorption profile allows researchers to probe the steric and electronic environment of the retinal binding pocket in opsin proteins. By replacing the native retinal A1 with its A2 analogue, one can induce measurable spectral shifts that provide insights into the mechanisms of spectral tuning and the nature of the protein-chromophore interactions that are fundamental to vision.[2][5]

Intrinsic Spectroscopic Properties of 3,4-Dehydroretinaldehyde